5-(3-chloro-5-methylphenyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKDRJCTFQCQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 5 3 Chloro 5 Methylphenyl Oxazole and Its Analogues
Modern Approaches to Oxazole (B20620) Core Constructionijpsonline.comresearchgate.net
The synthesis of the oxazole ring has evolved from classical methods, such as the Robinson-Gabriel and Fischer syntheses which often require harsh conditions, to more sophisticated and milder approaches. ijpsonline.comijpsonline.com Modern strategies frequently employ metal catalysis and aim for higher efficiency and functional group tolerance. The van Leusen oxazole synthesis, which reacts tosylmethyl isocyanide (TosMIC) with an aldehyde, is a notable one-step method for producing 5-substituted oxazoles under mild, basic conditions. ijpsonline.com Another versatile approach involves the cycloisomerization of propargylic amides, which can be facilitated by various catalysts. ijpsonline.com
Metal-Catalyzed Cyclization and Cross-Coupling Reactionsnih.gov
Metal-catalyzed reactions have become indispensable for the synthesis of complex molecules, and the formation of 5-aryloxazoles is no exception. These methods offer unparalleled efficiency and selectivity in forming the critical carbon-carbon bond between the oxazole ring and the aryl substituent. Catalysts based on palladium, copper, and nickel are at the forefront of these developments.
Palladium catalysis is a powerful tool for forging C-C bonds. Direct C-H arylation and Suzuki-Miyaura cross-coupling are two of the most prominent palladium-catalyzed methods for synthesizing 5-aryloxazoles.
Direct C-5 Arylation: This method involves the direct coupling of an oxazole C-H bond with an aryl halide, avoiding the need to pre-functionalize the oxazole ring. This atom-economical approach is highly attractive. Complementary methods have been developed that allow for the highly regioselective arylation of the oxazole at either the C-2 or C-5 position by carefully selecting the reaction conditions. acs.orgnih.gov For the synthesis of 5-(3-chloro-5-methylphenyl)oxazole, C-5 arylation is achieved with high selectivity by using polar solvents like DMA in the presence of specific phosphine (B1218219) ligands and a carbonate base. acs.org The catalytic cycle is believed to proceed through an initial oxidative addition of the aryl halide to a Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) pathway at the C-5 position of the oxazole, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org
Table 1: Representative Conditions for Palladium-Catalyzed C-5 Arylation of Oxazole
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Selectivity (C5:C2) | Reference |
|---|---|---|---|---|---|---|
| 5% Pd(OAc)₂, 10% Ligand 6 | Aryl Bromide | K₂CO₃ | DMA | 110 | >100:1 | acs.org |
Ligand 5: Di(1-admantyl)-n-butylphosphine; Ligand 6: (t-Bu)₂P(p-NMe₂C₆H₄)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling reactions in pharmaceutical synthesis. mdpi.comresearchgate.net The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org To synthesize this compound, this could be achieved by coupling a 5-halooxazole (e.g., 5-bromooxazole) with (3-chloro-5-methylphenyl)boronic acid, or conversely, by coupling an oxazole-5-boronic acid derivative with a suitable aryl halide like 1-bromo-3-chloro-5-methylbenzene. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The stability and low toxicity of the organoboron reagents make this a particularly robust method. nih.gov
Table 2: Typical Components for Suzuki-Miyaura Synthesis of 5-Aryloxazoles
| Palladium Source | Ligand | Base | Solvent System | Coupling Partners | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene/Ethanol/Water | Aryl Halide + Arylboronic Acid | mdpi.comyoutube.com |
| PdCl₂(dtbpf) | dtbpf | K₃PO₄ | Acetone/Water | Aryl Halide + Arylboronate Ester | mdpi.com |
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of oxazole derivatives. These methods often involve oxidative cyclization pathways.
A highly efficient synthesis of polysubstituted oxazoles can be achieved through a copper-catalyzed tandem oxidative cyclization of enamides, which are readily available starting materials. nih.govorganic-chemistry.org This process allows for the formation of 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org More advanced strategies employ copper catalysis to achieve the chemodivergent synthesis of oxazoles and other heterocycles from common precursors like phenylalanine derivatives. acs.org By tuning the reaction conditions, intramolecular C–O coupling can be selectively promoted to form the oxazole ring. acs.org For example, using a Cu(OAc)₂ catalyst with Ag₂CO₃ as an oxidant in DCE solvent leads to excellent yields of 2,4,5-trisubstituted oxazoles. acs.org
Table 3: Conditions for Copper-Catalyzed Oxazole Synthesis
| Copper Catalyst | Oxidant / Additive | Base | Solvent | Temperature (°C) | Method | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂ (15 mol%) | Ag₂CO₃, BQ | NaOAc | DCE | 100 | Intramolecular C-O Coupling | acs.org |
| Cu(II) | Not specified | Not specified | Not specified | Room Temp | Oxidative Cyclization of Enamides | organic-chemistry.org |
Nickel catalysis provides another powerful avenue for constructing substituted oxazoles, often with unique reactivity compared to palladium or copper. nih.gov Nickel-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds.
One notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. acs.org This C-S activation approach allows for the synthesis of 2-substituted oxazoles. By using a 2,5-bis(methylthio)oxazole substrate, a chemoselective one-pot reaction can be designed where the C-2 position is first functionalized using a palladium catalyst, followed by the addition of a nickel catalyst to functionalize the C-5 position, yielding unsymmetrical 2,5-disubstituted oxazoles. acs.orgacs.org Another innovative approach is the nickel-catalyzed coupling of azoles with aromatic nitriles, expanding the range of available electrophiles beyond traditional aryl halides. nih.gov This method is promoted by the use of BPh₃ and is essential for the arylation of phenyl oxazoles. nih.gov
Table 4: Nickel-Catalyzed Methods for Oxazole Functionalization
| Nickel Catalyst | Coupling Partner 1 | Coupling Partner 2 | Key Feature | Reference |
|---|---|---|---|---|
| NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole | Organozinc Reagent | C-S Activation | nih.govacs.org |
One-Pot Synthesis Methodologies for Oxazolesacs.org
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. jsynthchem.com Several elegant one-pot strategies have been developed for oxazole synthesis.
A chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles has been demonstrated using a combination of palladium and nickel catalysis on a 2,5-bis(methylthio)oxazole substrate. nih.govacs.org The more reactive C-2 position is addressed first with a palladium catalyst and an organozinc reagent, followed by the addition of a nickel catalyst and a second organozinc reagent to functionalize the C-5 position, all within the same reaction vessel. acs.org Another approach involves the N-acylation of amino acids followed by subsequent cyclodehydration using the same coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), in an aqueous solvent. nih.gov A three-component reaction combining propargyl amine, an acid chloride, and a second acid chloride via an amidation–coupling–cycloisomerization (ACCI) sequence also provides a concise route to specific oxazole structures. thieme-connect.de
Green Chemistry Principles in Oxazole Synthesisijpsonline.com
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comijpsonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.
Green approaches include the use of alternative energy sources such as microwave irradiation and ultrasound. ijpsonline.commdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, as demonstrated in the two-component [3+2] cycloaddition of aryl aldehydes with TosMIC. researchgate.net Electrochemical synthesis represents another sustainable strategy, enabling a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides without the need for transition metals or chemical oxidants. rsc.orgrsc.org The development of reactions in environmentally benign solvents, such as water, is also a key goal. A sustainable one-pot method for preparing oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) has been developed using water as the solvent and a reusable heterogeneous CuFe₂O₄ catalyst. jsynthchem.com
Microwave-Assisted Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for the rapid and efficient construction of heterocyclic compounds, including oxazoles. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.gov
For instance, the synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles has been achieved with very good yields through a microwave-assisted reaction of a substituted aryl aldehyde and tosylmethyl isocyanide (TosMIC) in isopropanol (B130326) with potassium phosphate (B84403) as a catalyst. The reaction proceeds at 65°C under 350 W irradiation for just 8 minutes. ijpsonline.com Similarly, various oxazole derivatives have been synthesized by reacting α-azidochalcones with trifluoroacetic acid under microwave irradiation for 30 minutes. ijpsonline.com
The synthesis of benzoxazoles, structurally related to the target compound, has also been significantly improved using microwave assistance. For example, the cyclization of 2-aminophenols and benzaldehydes to form benzoxazoles can be effectively catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], under microwave irradiation at 120-130°C for 15 minutes, resulting in high conversions and selectivity. mdpi.com Another approach involves the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives from isoniazid (B1672263) and aromatic aldehydes in the presence of a few drops of DMF, with irradiation at 300 W for 3 minutes. nih.gov
Table 1: Examples of Microwave-Assisted Oxazole Synthesis
| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |
| Substituted aryl aldehyde, TosMIC | Potassium phosphate/Isopropyl alcohol | 350 W, 65°C, 8 min | 4,5-disubstituted oxazolines/5-substituted oxazoles | Very Good | ijpsonline.com |
| α-azidochalcone, Trifluoroacetic acid | Dry, two-neck round bottom flask | Microwave, 30 min | Oxazole derivatives | --- | ijpsonline.com |
| 2-aminophenol, Benzaldehyde | [CholineCl][oxalic acid] | 130°C, 15 min | Benzoxazole | 99% Conversion | mdpi.com |
| Isoniazid, Aromatic aldehyde | DMF | 300 W, 3 min | 1,3,4-Oxadiazole derivatives | --- | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions, often leading to shorter reaction times and improved yields. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can accelerate reaction rates.
The synthesis of oxazole derivatives has been successfully achieved using ultrasound in conjunction with deep eutectic solvents (DES). ijpsonline.com In one example, the reaction between 4-substituted phenacyl bromide and amide derivatives in a DES was stirred for 3-5 minutes and monitored by TLC at 65°C. ijpsonline.com This method highlights the potential of combining ultrasound with green solvent systems for efficient heterocycle synthesis.
Furthermore, ultrasound-assisted one-pot, three-component synthesis has been employed to create isoxazolines, which are structurally related to oxazoles. nih.gov This method involves the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of trichloroisocyanuric acid (TCCA) as an oxidant, followed by a 1,3-dipolar cycloaddition with an alkene. The use of ultrasound activation in an ethanol-water solvent system resulted in good to excellent yields and significantly shorter reaction times. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Oxazole Analogues
| Reactants | Reagents/Solvent | Conditions | Product | Yield | Reference |
| 4-substituted phenacyl bromide, Amide derivatives | Deep Eutectic Solvent | Ultrasound, 65°C, 3-5 min | Oxazole derivatives | --- | ijpsonline.com |
| Aldehyde, Hydroxylamine hydrochloride, Alkene | TCCA/Ethanol-water | Ultrasound | Isoxazolines | Good to Excellent | nih.gov |
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DES) are gaining prominence as environmentally benign reaction media for organic synthesis. Their unique properties, such as low volatility, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. organic-chemistry.orgtandfonline.com
The van Leusen synthesis of 5-substituted oxazoles from aldehydes and TosMIC can be effectively carried out in ionic liquids. ijpsonline.com A one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, aliphatic halides, and various aldehydes in ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6] has been reported to give high yields. organic-chemistry.org The ionic liquid can be recovered and reused multiple times without a significant drop in yield. organic-chemistry.org
Pyrrolidine-derived long-chain ionic liquids have also been shown to be highly effective catalysts for the synthesis of oxazole derivatives, providing yields up to 99%. ijpsonline.com Furthermore, the use of imidazolium-based ionic liquids in Suzuki palladium-mediated C-C coupling reactions of previously synthesized oxazoles offers a pathway to more complex structures. ijpsonline.com
Deep eutectic solvents have been utilized as effective catalysts in one-pot, three-component reactions to produce 2-aminooxazoles with excellent yields under mild conditions. ijpsonline.com
Table 3: Oxazole Synthesis in Ionic Liquids and Deep Eutectic Solvents
| Reaction Type | Ionic Liquid/DES | Reactants | Yield | Recyclability | Reference |
| van Leusen Synthesis | [bmim]Br | Aldehyde, TosMIC | High | Up to 6 times | organic-chemistry.org |
| Thiolation of alcohols | Pyrrolidine-derived IL | Aromatic alcohol, Thiol | 99% | --- | ijpsonline.com |
| Suzuki C-C Coupling | [PAIM][NTf2] | Pre-synthesized oxazoles | --- | --- | ijpsonline.com |
| Three-component reaction | DES | Urea (B33335)/Thiourea, Active methylene (B1212753) compound, NBS | Excellent | --- | ijpsonline.com |
Biocatalytic Approaches
While specific biocatalytic approaches for the direct synthesis of this compound are not extensively documented in the provided context, the broader field of biocatalysis offers promising avenues for the synthesis of oxazole scaffolds. Enzymes can offer high selectivity and operate under mild, environmentally friendly conditions. Future research may explore the use of engineered enzymes for the key bond-forming steps in the synthesis of this specific oxazole derivative.
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful strategy for the one-pot synthesis of substituted oxazoles from readily available starting materials. These reactions typically involve the formation of the oxazole ring through an intramolecular or intermolecular cyclization coupled with an oxidation step.
A highly efficient protocol for the synthesis of 2,5-disubstituted oxazoles has been developed via an iodine-promoted oxidative domino cyclization. This metal-free method utilizes readily available methyl azaarenes and α-amino ketones to produce azaarene-attached oxazoles in excellent yields with high functional group compatibility. nih.gov
Another approach involves the visible-light photocatalyzed synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. This process uses a ruthenium-based photocatalyst and is effective for preparing a variety of oxazole compounds. organic-chemistry.org A tandem oxidative cyclization of α-bromo ketones and amines co-catalyzed by CO2 and a photoredox catalyst also provides a sustainable, metal-free, and peroxide-free method for preparing substituted oxazoles. organic-chemistry.org
Furthermore, an intermolecular oxidative C(sp²)–O bond formation between enamines and various carboxylic acids, including N-protected amino acids, can be achieved using iodosobenzene (B1197198) (PhIO) as an oxidant to form oxazole derivatives. organic-chemistry.org
Regioselective Functionalization of Oxazoles Leading to this compound Scaffolds
The regioselective functionalization of the oxazole ring is crucial for the synthesis of specifically substituted derivatives like this compound. This involves introducing substituents at desired positions on the oxazole core with high precision.
A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed starting from commercially available oxazole. nih.govacs.org This method relies on successive metalations using TMPMgCl·LiCl or TMPZnCl·LiCl to generate stable magnesiated or zincated oxazole species. nih.govacs.orgfigshare.com These organometallic intermediates readily react with a variety of electrophiles, such as aryl halides, acid chlorides, and TMSCl, to afford highly functionalized oxazoles. nih.govacs.orgacs.org
Directed Lithiation and Electrophilic Quenching Strategies for Bromooxazoles
Directed lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. researchgate.netbaranlab.org This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orguwindsor.ca The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent.
While direct lithiation of the parent oxazole occurs at the C2 position, the presence of a bromine atom can influence the regioselectivity of metalation or allow for halogen-metal exchange. For a precursor like 5-(3-bromo-5-methylphenyl)oxazole, a bromo-lithium exchange reaction could be envisioned to generate a lithiated species at the 3-position of the phenyl ring, which could then be reacted with a chlorine-containing electrophile to yield the target compound.
Alternatively, starting with a bromooxazole, directed lithiation strategies can be employed. The development of boron-based directing groups has been explored for the directed ortho-metalation of arylboronic acids, although challenges with nucleophilic addition to boron have been noted. acs.org The functionalization of oxazole-5-carboxylate has been achieved through a transformation involving LiHMDS and NBS as a bromine source, leading to the formation of a 4-bromo ester. chemrxiv.org
The general principle of directed lithiation involves the use of a directing group to facilitate deprotonation at an adjacent position. The resulting organolithium species is then trapped with an electrophile. This approach offers a high degree of regiocontrol in the synthesis of substituted heterocycles. researchgate.net
Direct Arylation Techniques (C-2, C-5 Arylation)
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of arylated heterocycles, including oxazoles. This approach avoids the pre-functionalization of the heterocycle, offering a more streamlined synthetic route. The arylation of the oxazole ring can be selectively directed to either the C-2 or C-5 position, depending on the reaction conditions and catalytic system employed. nih.govcapes.gov.br
Palladium-catalyzed direct arylation has been extensively studied for the C-2 and C-5 functionalization of oxazoles. nih.govcapes.gov.br The regioselectivity of the arylation is highly dependent on the solvent and the phosphine ligand used. For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.govcapes.gov.br This methodology allows for the coupling of oxazoles with a wide range of aryl and heteroaryl halides, including bromides, chlorides, and triflates. nih.govcapes.gov.br For the synthesis of this compound, this would involve the direct coupling of oxazole with 1-bromo-3-chloro-5-methylbenzene or a related aryl halide.
Recent advancements have also explored the use of N-heterocyclic carbene (NHC)-palladium(II) complexes as catalysts for the direct C-H bond arylation of (benzo)oxazoles with aryl chlorides. acs.org These catalysts have shown high efficiency in promoting the arylation at the 2-position. acs.org Furthermore, radical C-H arylation of oxazoles with aryl iodides has been achieved using a cesium carbonate base and a catalytic electron transfer mediator, providing another efficient route to 2-aryloxazoles. acs.org
The development of regiodivergent direct arylation methods allows for the selective synthesis of either 2- or 5-aryloxazoles from the same starting materials by simply tuning the reaction conditions. researchgate.net This flexibility is highly valuable for creating diverse libraries of oxazole derivatives for biological screening.
Table 1: Comparison of Direct Arylation Techniques for Oxazole Functionalization
| Position | Catalyst System | Arylating Agent | Key Features |
| C-2 | Pd(PPh₃)₄, t-BuOLi | Aryl bromides, Alkenyl bromides | High regioselectivity, tolerance of various functional groups. organic-chemistry.org |
| C-2 | NHC-Pd(II)-Im complex | Aryl chlorides | Provides a convenient method for direct C-H bond arylation. acs.org |
| C-2 | Nickel catalysts | Aryl bromides | Cost-effective alternative to palladium catalysts. acs.org |
| C-5 | Palladium with specific phosphine ligands in polar solvents | Aryl bromides, chlorides, triflates | First general method for C-5 selective arylation. nih.govcapes.gov.br |
| C-5 | Palladium(II) with DDQ as an additive | Alkylboronic acids | First C(sp²)-C(sp³) cross-coupling at the C5-position of oxazoles. rsc.org |
Named Reactions in the Context of this compound Precursors
Several classic named reactions provide robust pathways to the oxazole core, which can be further functionalized to yield the target compound.
The Robinson-Gabriel synthesis is a cornerstone reaction for oxazole formation, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.comcutm.ac.in This reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid. wikipedia.org The necessary 2-acylamino-ketone precursor for synthesizing this compound would be N-(2-(3-chloro-5-methylphenyl)-2-oxoethyl)acetamide or a similar derivative.
Modern variations of the Robinson-Gabriel synthesis have expanded its scope and efficiency. These include solid-phase syntheses and one-pot procedures. wikipedia.org For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template, which allows for the generation of highly substituted oxazoles. nih.gov Another notable advancement is the Wipf and Miller modification, which utilizes Dess-Martin periodinane for the oxidation of β-keto amides, followed by cyclodehydration to form the oxazole ring. wikipedia.org A tandem Ugi/Robinson-Gabriel sequence has also been reported, providing a concise route to 2,4,5-trisubstituted oxazoles. nih.govnih.gov
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgwikipedia.orgwikipedia.org This reaction proceeds under basic conditions and is driven by the unique reactivity of TosMIC, which possesses an acidic α-carbon, a sulfonyl leaving group, and an isocyanide functional group. organic-chemistry.orgwikipedia.orgorganic-chemistry.org To synthesize this compound using this method, 3-chloro-5-methylbenzaldehyde (B111031) would be reacted with TosMIC in the presence of a base like potassium carbonate. mdpi.comnih.gov
The Van Leusen reaction has seen numerous developments, including the use of solid-phase equivalents of TosMIC and its application in ionic liquids. wikipedia.orgmdpi.com Modified protocols have also been developed to allow for the in-situ generation of the required aldehyde from corresponding alcohols or benzyl (B1604629) bromides. nih.gov The combination of the Van Leusen reaction with other transformations, such as palladium-catalyzed cross-coupling reactions, has enabled the synthesis of complex, multi-substituted oxazole derivatives. wikipedia.org
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inijpsonline.comslideshare.netwikipedia.org This dehydration reaction typically yields 2,5-disubstituted oxazoles. wikipedia.org For the synthesis of this compound, one could envision reacting a cyanohydrin derived from an appropriate aldehyde with 3-chloro-5-methylbenzaldehyde.
While historically significant, the Fischer oxazole synthesis is often used for the preparation of diaryloxazoles. wikipedia.org Recent reconsiderations of this method have led to the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding its utility beyond just diaryloxazoles. wikipedia.org
The Bredereck reaction offers a pathway to oxazoles through the reaction of α-haloketones with amides or formamide (B127407). ijpsonline.com This method is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this reaction utilizes α-hydroxyketones as the starting material. ijpsonline.com To apply this to the synthesis of our target molecule, an appropriately substituted α-haloketone derived from 3-chloro-5-methylacetophenone could be reacted with a suitable amide.
Novel Cyclization Reactions for Oxazole Ring Formation
Beyond the classical named reactions, several novel cyclization strategies have been developed for the efficient construction of the oxazole ring.
One such approach is the cycloisomerization of propargylic amides, which can be catalyzed by silica (B1680970) gel, offering a mild and efficient route to polysubstituted oxazoles. ijpsonline.com Another innovative method involves the Cs₂CO₃-mediated reaction of aromatic primary amides with 2,3-dibromopropene, which provides 2-aryl-5-alkyl-substituted oxazoles in a single step. organic-chemistry.org
Electrophilic cyclization has also been employed for the synthesis of related isoxazoles from 2-alkyn-1-one O-methyl oximes, a strategy that could potentially be adapted for oxazole synthesis. nih.gov Furthermore, [3+2] cycloaddition reactions, for example between nitriles and other partners, represent a powerful tool for constructing five-membered heterocyclic rings like oxazoles. scielo.br The development of new catalytic systems and reaction conditions continues to expand the repertoire of cyclization reactions available for the synthesis of complex oxazole derivatives. rsc.orgmdpi.com
Table 2: Summary of Named Reactions for Oxazole Synthesis
| Reaction Name | Key Reactants | Position of Substitution | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | 2,4,5-trisubstituted | Requires a cyclodehydrating agent; has modern one-pot and solid-phase variants. wikipedia.orgsynarchive.com |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | 5-substituted | Utilizes the unique reactivity of TosMIC under basic conditions. organic-chemistry.orgwikipedia.orgwikipedia.org |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-disubstituted | A classic method, typically employing anhydrous HCl. ijpsonline.comwikipedia.org |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-disubstituted | An efficient method for specific substitution patterns. ijpsonline.com |
Cycloisomerization of Propargylic Amides
The cycloisomerization of propargylic amides has emerged as a versatile and powerful method for the construction of the oxazole core. acs.orgijpsonline.com This strategy generally involves the conversion of readily available propargylic amides into polysubstituted oxazoles under mild conditions. ijpsonline.com The reaction typically proceeds through an initial cyclization to form an oxazoline (B21484) intermediate, which then undergoes isomerization to the aromatic oxazole ring. ijpsonline.com
Various catalysts can facilitate this transformation, including transition metals, Brønsted acids, Lewis acids, halogens, and even strong bases. ijpsonline.com A particularly effective and environmentally friendly approach utilizes silica gel to mediate the cycloisomerization. acs.orgnih.gov This method has been successfully applied to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.gov For instance, the silica gel mediated cycloisomerization of an appropriate propargylic amide can yield the desired oxazole, often with high efficiency. ijpsonline.com
The reaction mechanism is believed to involve the activation of the alkyne by the catalyst, followed by an intramolecular attack of the amide oxygen. Subsequent proton transfer and isomerization lead to the final oxazole product. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For example, zinc(II) triflate (Zn(OTf)₂) has been demonstrated to be an effective catalyst, acting as both a π-acid to activate the alkyne and a σ-acid in a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. acs.orgfigshare.com
Table 1: Examples of Catalysts for Propargylic Amide Cycloisomerization
| Catalyst System | Substrate Scope | Key Features |
| Silica Gel | 2,5-disubstituted and 2,4,5-trisubstituted oxazoles | Mild conditions, high efficiency. acs.orgijpsonline.comnih.gov |
| Zn(OTf)₂ | N-(propargyl)arylamides and allylic alcohols | Tandem cycloisomerization/allylic alkylation. acs.orgfigshare.com |
| Transition Metals | Various propargylic amides | Broad applicability. ijpsonline.com |
| Brønsted/Lewis Acids | Various propargylic amides | Acid-catalyzed cyclization. ijpsonline.com |
Reactions Involving α-Haloketones and Nitriles
A classic and reliable method for oxazole synthesis is the reaction of α-haloketones with amides, a process also known as the Bredereck reaction. ijpsonline.com This methodology can be adapted to use nitriles as the nitrogen source, providing a direct route to highly substituted oxazoles. The reaction of an α-haloketone with a nitrile in the presence of a suitable promoter can lead to the formation of the oxazole ring. wikipedia.org
This approach offers a straightforward pathway to introduce substituents at various positions of the oxazole ring, dictated by the structure of the starting α-haloketone and nitrile. For the synthesis of this compound, this would involve the reaction of an appropriately substituted α-haloketone with a nitrile that can provide the C2 and N atoms of the oxazole ring.
Modern variations of this reaction may employ different activating agents or reaction conditions to improve yields and broaden the substrate scope. The general mechanism involves the initial N-alkylation of the nitrile by the α-haloketone, followed by cyclization and dehydration to afford the oxazole.
Iodine(III)-Mediated Cyclizations
Hypervalent iodine reagents have gained significant traction as powerful tools in organic synthesis, particularly for the construction of heterocyclic systems. nsf.govorganic-chemistry.org Iodine(III)-mediated cyclizations offer a metal-free and often mild approach to oxazole synthesis. organic-chemistry.org These reactions typically involve the oxidative cyclization of suitable precursors, such as N-styrylbenzamides or N-propargylamides. nsf.govorganic-chemistry.org
One notable example is the use of in situ generated phenyliodine(III) bis(triflate) (PhI(OTf)₂) for the intramolecular oxidative cyclization of N-styrylbenzamides. organic-chemistry.org This method allows for the rapid and efficient synthesis of 2,5-disubstituted oxazoles in high yields. organic-chemistry.org The reaction is believed to proceed through an initial iodonium (B1229267) ion formation, which facilitates the intramolecular attack of the amide oxygen, leading to an oxazoline intermediate that subsequently aromatizes to the oxazole. organic-chemistry.org
Furthermore, the reaction of ketones with nitriles in the presence of iodosobenzene (PhI=O) and a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH) provides a direct route to highly substituted oxazoles. nih.gov This method involves the in situ generation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile, followed by cyclization. nih.gov The choice of the iodine(III) reagent and the acid co-catalyst can significantly influence the reaction outcome and yield. nih.gov
Table 2: Iodine(III)-Mediated Oxazole Synthesis
| Iodine(III) Reagent System | Precursor | Product Scope | Key Features |
| PhI(OTf)₂ (in situ) | N-Styrylbenzamides | 2,5-Disubstituted oxazoles | Metal-free, short reaction times, high yields. organic-chemistry.org |
| PhI=O / TfOH or Tf₂NH | Ketones and Nitriles | Highly substituted oxazoles | Direct synthesis from simple starting materials. nih.gov |
| (Diacetoxyiodo)benzene | N-Propargylamides | Substituted oxazoles | Applicable for various nitrogen-containing groups. nsf.gov |
Reactivity and Chemical Transformations of 5 3 Chloro 5 Methylphenyl Oxazole
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
The inherent electronic nature of the 1,3-oxazole ring makes it generally resistant to electrophilic substitution while being susceptible to nucleophilic attack at specific positions, particularly when a suitable leaving group is present.
Nucleophilic Substitution: Nucleophilic substitution reactions are uncommon on an unsubstituted oxazole ring but can be a viable pathway if a good leaving group is present, typically at the C2 position. wikipedia.orgpharmaguideline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.comkomorowski.edu.pl For 5-(3-chloro-5-methylphenyl)oxazole, a synthetic strategy could involve prior halogenation at the C2 position to install a leaving group. This 2-halo-5-aryloxazole could then react with various nucleophiles. It is important to note that under certain conditions, nucleophilic attack can lead to cleavage of the oxazole ring rather than substitution. pharmaguideline.com For instance, the reaction of some oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring transformation to an imidazole. pharmaguideline.com
| Position | Reaction Type | Reactivity and Notes | Applicability to this compound |
|---|---|---|---|
| C2 | Nucleophilic Substitution | Most electron-deficient position; requires a leaving group. wikipedia.orgpharmaguideline.com Prone to deprotonation. wikipedia.org | Primary site for functionalization via nucleophilic substitution after prior halogenation. |
| C4 | Electrophilic Substitution | Less reactive than C5. pharmaguideline.com Substitution is difficult without activating groups. | Possible site for electrophilic attack, but expected to be low-yielding. |
| C5 | Electrophilic Substitution | Most electron-rich position and preferred site for electrophilic attack. wikipedia.orgtandfonline.com | Blocked by the 3-chloro-5-methylphenyl substituent. |
Cross-Coupling Reactions at the Phenyl Moiety and Oxazole Core
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for modifying the this compound structure.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a versatile method for aryl-aryl bond formation. rsc.orgyoutube.com For the target molecule, this reaction can be envisioned at two distinct locations: the C-Cl bond on the phenyl ring or a C-halogen bond synthetically introduced onto the oxazole ring.
While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, advancements in catalyst design, particularly using bulky, electron-rich phosphine (B1218219) ligands, have made these transformations feasible. nih.govnih.gov Therefore, the chloro substituent on the phenyl ring of this compound could potentially be coupled with various aryl or vinyl boronic acids.
A more common and often higher-yielding approach involves the selective halogenation of the oxazole core, followed by cross-coupling. researchgate.net The C2 position of the oxazole is the most likely site for halogenation, yielding a 2-halo-5-(3-chloro-5-methylphenyl)oxazole intermediate. This intermediate can then readily participate in Suzuki-Miyaura reactions with a wide array of boronic acids and esters to introduce new aryl or heteroaryl substituents at the C2 position. rsc.org
| Catalyst | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | Aryl/heteroaryl bromides and chlorides. rsc.orgnih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | Aryl/heteroaryl iodides and bromides. |
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of one of the coupling partners. organic-chemistry.orgacs.org Palladium-catalyzed direct arylation is particularly effective for heterocycles like oxazole.
Research has shown that the regioselectivity of direct arylation on the oxazole ring can be controlled. organic-chemistry.orgacs.org While methods exist for both C2 and C5 arylation, C2 arylation is generally favored when the C5 position is occupied. acs.orgacs.org For this compound, the C5 position is blocked, making the C2 position the exclusive site for direct C-H arylation on the heterocyclic core. acs.org This reaction would typically involve treating the substrate with an aryl halide (bromide, chloride, or iodide) in the presence of a palladium catalyst and a suitable base. acs.orgnih.gov This approach provides a straightforward route to 2,5-disubstituted oxazoles.
Functional Group Interconversions of Oxazole Derivatives
Beyond building the core structure, the functional groups on the oxazole and its substituents can be chemically transformed to access a wider range of derivatives.
While not a direct reaction of this compound, the transformation of related heterocycles provides a synthetic pathway to functionalized oxazole structures. A notable example is the conversion of 5-imino-1,2-oxazoles. clockss.org These compounds, which are isomers of aminoxazoles, can serve as precursors to other derivatives. For instance, the acidic hydrolysis of a 5-imino-1,2-oxazole readily converts the imino group into a carbonyl group, yielding a 1,2-oxazol-5-one. clockss.org Furthermore, the imino functionality can react with electrophiles like isocyanates to produce corresponding urea (B33335) derivatives, demonstrating a method for introducing new functional groups at the 5-position of the 1,2-oxazole ring system. clockss.org
The oxazole ring can undergo hydrolysis, typically under acidic conditions, which leads to ring cleavage. google.com For example, the hydrolysis of an oxazole ester can yield a carboxylic acid and an amino ketone fragment, demonstrating the lability of the ring under certain protic conditions. acs.orgnih.gov This reactivity can be exploited for synthetic purposes or can be an undesirable side reaction to consider when performing other transformations in an acidic medium.
Derivatization reactions can also be performed on the substituents. For instance, the methyl group on the phenyl ring could undergo free-radical halogenation to introduce a handle for further modification. The chloro group on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution but could be replaced under very harsh conditions or via transition-metal-catalyzed processes.
Cycloaddition Reactions Involving the Oxazole Nucleus (e.g., Diels-Alder)
The oxazole ring, functioning as an azadiene, can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with a variety of dienophiles. researchgate.nettandfonline.com This reaction is a powerful tool for the synthesis of substituted pyridine (B92270) rings, which are prevalent scaffolds in pharmaceuticals and natural products. The reaction typically proceeds through the formation of a bicyclic adduct that is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of water (or another small molecule depending on the substituents) to aromatize into a pyridine derivative. researchgate.net
The reactivity of the oxazole in these cycloadditions is enhanced by the presence of electron-donating groups on the ring, which lower the energy of the Highest Occupied Molecular Orbital (HOMO). clockss.org For this compound, the substituted phenyl group's electronic effects would modulate its reactivity as a diene. The reaction generally requires thermal conditions, often at elevated temperatures, although Lewis acid catalysis can promote the reaction under milder conditions. clockss.orgthieme-connect.com
A variety of dienophiles can be employed, including electron-deficient alkenes and alkynes. The choice of dienophile determines the substitution pattern of the resulting pyridine ring. researchgate.net For instance, reaction with maleimides or acrylates leads to highly functionalized pyridine derivatives. clockss.org
Besides the classic thermal Diels-Alder reaction, oxazoles can also undergo photochemical cycloadditions. For example, photochemical [2+2] cycloadditions with alkenes have been reported for phenyloxazoles, leading to the formation of fused bicyclic systems rather than pyridines. acs.org These reactions proceed via a different mechanism involving photoexcitation of the oxazole ring.
The table below summarizes representative Diels-Alder reactions of 5-substituted oxazoles with various dienophiles, illustrating the expected reactivity pathway for this compound.
Table 1: Examples of Diels-Alder Reactions with 5-Substituted Oxazoles
| Oxazole Reactant | Dienophile | Reaction Conditions | Product |
| 5-Ethoxy-2-methyloxazole | Halogenated propenoic acids | Reflux, with or without nucleophiles | Substituted 3-hydroxy-4-carboxypyridines |
| 5-Methoxy-2,4-dimethyloxazole | Methyl acrylate (B77674) / tert-Butyl acrylate | Thermal | Substituted pyridines (regioselectivity varies with acrylate) |
| 5-Ethoxyoxazoles | Dimethyl maleate | Thermal, followed by reduction and oxidation | Pyridoxal analogues |
| 5-Aminooxazoles | Maleimide | Acetic acid | 3-Aminopyridine derivatives |
Reduction Chemistry of the Oxazole Ring System
The reduction of the oxazole ring can lead to different products depending on the reagents and reaction conditions used. The most common reduction products are the partially saturated oxazolines or the fully saturated oxazolidines. tandfonline.comsemanticscholar.org More forceful reduction conditions can lead to the cleavage of the heterocyclic ring. pharmaguideline.com
A common method for the reduction of the oxazole C=N double bond to yield an oxazoline (B21484) involves catalytic hydrogenation. However, due to the aromatic stability of the oxazole ring, these reductions often require forcing conditions. Milder and more selective reagents have been developed. For example, reduction with a nickel-aluminum alloy in an aqueous potassium hydroxide (B78521) solution has been reported to convert oxazoles to their corresponding oxazolines. tandfonline.comsemanticscholar.org
Another important class of reducing agents are Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. organic-chemistry.org These compounds are mild hydride donors and are used for the transfer hydrogenation of activated double bonds, including the C=N bond of imines and related heterocycles, often in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.orgmdpi.com This method is known for its chemoselectivity, potentially leaving other functional groups like the chloro-substituent on the phenyl ring of the target compound intact. The driving force for this reaction is the aromatization of the Hantzsch ester to its corresponding pyridine derivative. youtube.com
The resulting oxazoline from the reduction of this compound would be a 4,5-dihydro-oxazole derivative. These oxazoline rings are thermally stable and generally resistant to weak acids, bases, and nucleophiles, making them useful intermediates in further synthetic transformations. wikipedia.org
The table below provides an overview of potential reduction methods applicable to the oxazole ring system based on literature precedents.
Table 2: Representative Reduction Methods for the Oxazole Ring
| Reduction Method | Reagent(s) | Product Type | Notes |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Oxazoline/Oxazolidine | Often requires high pressure and/or temperature. |
| Metal/Base Reduction | Ni-Al alloy, aq. KOH | Oxazoline | A reported method for oxazole to oxazoline conversion. tandfonline.comsemanticscholar.org |
| Transfer Hydrogenation | Hantzsch Ester, Acid Catalyst | Oxazoline | Mild conditions, driven by aromatization of the Hantzsch ester. organic-chemistry.org |
| Electrochemical Reduction | Dropping mercury electrode, protic solvent | Ring reduction at C-2 | A specific method reported for polarographic reduction. tandfonline.com |
Computational and Theoretical Investigations of 5 3 Chloro 5 Methylphenyl Oxazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For oxazole (B20620) derivatives, these theoretical approaches offer reliable predictions of geometric and electronic characteristics.
Density Functional Theory (DFT) Studies (e.g., B3LYP functional)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for calculations on oxazole derivatives. Studies using the B3LYP method with the 6-311++G(d,p) basis set have been instrumental in optimizing the molecular geometry and predicting the electronic properties of such compounds. mjcce.org.mk This approach has been shown to provide reliable results that are in good agreement with experimental data where available. mjcce.org.mk For instance, DFT calculations can be used to determine optimized structural parameters like bond lengths and angles. mjcce.org.mk
Hartree-Fock (HF) Methods
Ab initio Hartree-Fock (HF) methods represent another foundational approach in quantum chemical calculations. nih.gov While DFT methods include electron correlation, HF theory provides a baseline understanding of the electronic structure by considering the molecule as a system of independent electrons moving in the average field of all other electrons. chemintech.ru In some comparative studies of related heterocyclic compounds, both HF and DFT methods have been used to calculate molecular geometries and vibrational frequencies. nih.gov These calculations often serve as a starting point for more advanced computational analyses. chemintech.ru
Basis Set Selection and Optimization (e.g., 6-311++G(d,p))
The choice of basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular and robust choice for studies on organic molecules, including oxazole derivatives. mjcce.org.mk This triple-zeta basis set includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to allow for more flexibility in the orbital shapes. acs.org The use of this basis set in conjunction with methods like B3LYP allows for accurate geometry optimizations and the calculation of various molecular properties. mjcce.org.mkcore.ac.uk
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 5-(3-chloro-5-methylphenyl)oxazole and how its different spatial arrangements influence its properties. For similar disubstituted phenyl-oxazole systems, computational studies have been performed to investigate the rotational barriers and stable conformations. core.ac.uk
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org This theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. nih.gov
HOMO-LUMO Gap Analysis and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in FMO theory. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govaimspress.com For a related oxazole derivative, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV, suggesting a significant charge transfer may occur within the molecule. researchgate.net The analysis of the HOMO and LUMO energy levels provides valuable information about the electron-donating and electron-accepting capabilities of the molecule, which is crucial for predicting its behavior in chemical reactions. youtube.com
Table 1: Calculated Quantum Chemical Parameters for a Representative Oxazole Derivative
| Parameter | Value | Method/Basis Set | Reference |
| HOMO Energy | Not Specified | B3LYP/6–311 G(d,p) | researchgate.net |
| LUMO Energy | Not Specified | B3LYP/6–311 G(d,p) | researchgate.net |
| HOMO-LUMO Gap | 4.9266 eV | B3LYP/6–311 G(d,p) | researchgate.net |
This table presents data for a similar oxazole derivative to illustrate the types of parameters obtained from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. nih.gov The MEP map is plotted on the constant electron density surface, where different colors represent varying electrostatic potentials. This mapping is instrumental in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govajchem-a.com
In the MEP analysis of a molecule like this compound, specific color codes denote the nature of the electrostatic potential:
Red and Yellow: These colors indicate regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.
Blue: This color signifies regions of positive potential, which are electron-deficient. These sites are favorable for nucleophilic attack.
Green: Represents areas of neutral or zero potential.
For this compound, theoretical calculations would predict that the most negative potential (red/yellow) is concentrated around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity and lone pairs of electrons. ajchem-a.com This makes the heteroatoms the primary sites for interactions with electrophiles and for hydrogen bonding. ajchem-a.comresearchgate.net Conversely, the regions around the hydrogen atoms of the phenyl and methyl groups would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions. The MEP surface provides a visual representation of the molecule's polarity and its potential interaction points, which is fundamental for understanding its biological and chemical reactivity. ajchem-a.comresearchgate.net
Table 1: Interpretation of MEP Color Coding for this compound This table is generated based on established principles of MEP analysis.
| Color Region | Electrostatic Potential | Predicted Location on Molecule | Type of Interaction Favored |
|---|---|---|---|
| Red/Yellow | Most Negative | Around Nitrogen and Oxygen atoms of the oxazole ring | Electrophilic Attack |
| Green | Near-Zero Potential | Carbon skeleton of the phenyl and oxazole rings | Van der Waals Interactions |
| Blue | Positive | Around Hydrogen atoms | Nucleophilic Attack |
Spectroscopic Property Prediction and Theoretical Interpretation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. researchgate.netnih.gov By calculating theoretical spectra, researchers can gain a deeper understanding of experimental data and make definitive assignments of spectral features to specific molecular motions or electronic transitions.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Theoretical calculations using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(d,p), can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. nih.govnih.gov
A key aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis. PED is used to make reliable assignments for the observed vibrational bands by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov For this compound, DFT calculations would predict characteristic vibrational modes. A good correlation between the calculated and experimental wavenumbers (often with a scaling factor applied to the theoretical values) confirms the accuracy of the computational model and the structural analysis. researchgate.netnih.gov
Table 2: Hypothetical FT-IR and FT-Raman Vibrational Frequencies and PED Assignments for this compound This table illustrates representative data that would be generated in a computational study.
| Assignment (PED Contribution %) | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| C-H stretching (Aromatic) (νC-H, >90%) | 3105 | 3100 | 3108 |
| C-H stretching (Methyl) (νCH₃, >95%) | 2980 | 2975 | 2982 |
| C=N stretching (Oxazole) (νC=N, 85%) | 1610 | 1615 | 1612 |
| C=C stretching (Aromatic) (νC=C, 80%) | 1585 | 1590 | 1588 |
| C-O-C stretching (Oxazole) (νCOC, 75%) | 1150 | 1155 | 1148 |
| C-Cl stretching (νC-Cl, 88%) | 780 | 785 | 779 |
NMR spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts (δ), are highly sensitive to the electronic environment of each nucleus. ncl.res.in The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to predict ¹H and ¹³C NMR chemical shifts.
For this compound, computational analysis would help in assigning the signals in its complex NMR spectrum. The predicted chemical shifts for the protons and carbons of the oxazole ring, the substituted phenyl ring, and the methyl group can be compared with experimental data to confirm the structure. beilstein-journals.org For instance, the proton at the C2 position of the oxazole ring is expected to appear at a distinct downfield shift. chemicalbook.com Similarly, the carbon atoms of the oxazole ring (C2, C4, C5) would have characteristic chemical shifts that can be precisely assigned with the aid of theoretical predictions. beilstein-journals.org
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents expected chemical shift ranges based on related structures and computational principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole-H2 | 8.1 - 8.3 | - |
| Oxazole-H4 | 7.2 - 7.4 | - |
| Phenyl-H | 7.5 - 7.9 | - |
| Methyl-H | 2.4 - 2.6 | - |
| Oxazole-C2 | - | 150 - 152 |
| Oxazole-C4 | - | 125 - 128 |
| Oxazole-C5 | - | 158 - 162 |
| Phenyl-C | - | 120 - 140 |
| Phenyl-C-Cl | - | 134 - 136 |
| Methyl-C | - | 20 - 22 |
Theoretical studies of UV-Vis spectroscopy are typically performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions within a molecule, including the absorption wavelengths (λmax) and oscillator strengths. A key component of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the electron-accepting oxazole ring. The calculated electronic transitions, such as the n→π* and π→π* transitions, can be correlated with the absorption bands observed in the experimental UV-Vis spectrum. researchgate.net
Table 4: Hypothetical Theoretical Electronic Properties for this compound This table shows representative data from a TD-DFT calculation.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to kinetic stability and electronic transition energy nih.gov |
| Predicted λmax (n→π*) | 310 nm | Absorption wavelength for the lowest energy transition |
| Predicted λmax (π→π*) | 275 nm | Absorption wavelength for a higher energy transition |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby elucidating the complete reaction mechanism. researchgate.net
The synthesis of 5-substituted oxazoles can be achieved through various routes, one of which is the tandem cycloisomerization of N-propargylamides, often catalyzed by a Lewis acid such as Zn(OTf)₂. mdpi.com A computational study of the synthesis of this compound via this method would involve the following steps:
Reactant and Catalyst Modeling: The geometries of the N-propargylamide precursor and the Lewis acid catalyst are optimized.
Transition State Searching: DFT calculations are used to locate the transition state structure for the key cyclization step, where the nitrogen atom attacks the alkyne.
Intermediate Identification: The structures of any intermediates formed during the reaction are calculated.
Energy Profile Mapping: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a complete reaction energy profile. This profile reveals the activation barriers for each step, identifying the rate-determining step of the mechanism.
Such a study would clarify the role of the catalyst and the regioselectivity of the cyclization, providing a fundamental understanding of how the oxazole ring is formed. mdpi.comacs.org This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
Structural Characterization Methodologies and Advanced Analysis of 5 3 Chloro 5 Methylphenyl Oxazole Derivatives
Crystallographic Studies for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. oregonstate.eduwestminster.ac.uk This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, which govern the molecule's conformation in the solid state. anchor-publishing.com For oxazole (B20620) derivatives, single-crystal X-ray diffraction analysis reveals the planarity of the oxazole ring and the dihedral angles between the heterocyclic core and its aryl substituents. researchgate.netnih.gov
In a typical crystallographic study of an oxazole derivative, a suitable single crystal is grown and irradiated with X-rays. anchor-publishing.com The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. nih.gov The structure is then refined to yield precise geometric parameters. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Phenyl-oxazole Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on a related compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 5.8052 (2) |
| b (Å) | 7.7010 (3) |
| c (Å) | 27.4363 (8) |
| V (ų) | 1226.56 (7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.367 |
| Data derived from a study on a related isoxazole (B147169) derivative for illustrative purposes. nih.gov |
Advanced Spectroscopic Techniques for Elucidation of Complex Molecular Structures
Spectroscopic methods are indispensable for confirming molecular identity and deducing detailed structural features, especially for compounds that are not amenable to crystallization or when analyzing samples in solution. jchps.comresearchgate.net A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive picture of molecular connectivity and stereochemistry. journalspub.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions. chemrxiv.org Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint and helps to piece together the compound's structure by identifying stable substructures. researchgate.net
For 5-(3-chloro-5-methylphenyl)oxazole (C₁₀H₈ClNO), HRMS would first confirm the mass of the molecular ion [M+H]⁺ at m/z 194.0316. Subsequent fragmentation would likely proceed through characteristic pathways for aryl-heterocyclic systems. Key fragmentation events would include the cleavage of the oxazole ring, loss of the chloro and methyl substituents, and fragmentation of the phenyl ring. Analyzing these pathways provides unambiguous confirmation of the connectivity between the substituted phenyl ring and the oxazole moiety. nih.gov
Table 2: Predicted HRMS Fragmentation Data for this compound This table shows plausible fragmentation pathways and the expected accurate masses of the resulting ions.
| Ion Formula | Proposed Fragment | Calculated m/z |
| [C₁₀H₉ClNO]⁺ | [M+H]⁺ | 194.0367 |
| [C₉H₆ClNO]⁺ | [M+H - CH₂]⁺ | 179.0132 |
| [C₈H₈ClN]⁺ | [M+H - CO - H]⁺ | 153.0312 |
| [C₁₀H₈NO]⁺ | [M+H - Cl]⁺ | 158.0599 |
| [C₇H₆Cl]⁺ | [Chlorotolyl cation] | 125.0152 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. jchps.comipb.pt A suite of 1D (¹H, ¹³C) and 2D experiments are used to map out the entire carbon-hydrogen framework of the molecule. epfl.ch
For this compound, key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal the correlations between the adjacent protons on the substituted phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.edu This is arguably the most critical experiment for connecting the different fragments of the molecule. For instance, it would show a correlation from the oxazole ring protons to the carbons of the phenyl ring, and from the methyl protons to the carbons of the phenyl ring, thus confirming the substitution pattern. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is particularly useful for determining the relative stereochemistry and conformation of a molecule. ipb.pt
| Proton (¹H) | Correlated Carbons (¹³C) |
| H2 (oxazole) | C4 (oxazole), C5 (oxazole), C1' (phenyl) |
| H4 (oxazole) | C2 (oxazole), C5 (oxazole) |
| H2' (phenyl) | C4' (phenyl), C6' (phenyl), C3'-Cl, C5'-CH₃ |
| H4' (phenyl) | C2' (phenyl), C6' (phenyl), C3'-Cl, C5'-CH₃ |
| H6' (phenyl) | C2' (phenyl), C4' (phenyl), C5'-CH₃, C1' |
| -CH₃ (methyl) | C4' (phenyl), C6' (phenyl), C5'-CH₃ |
| Numbering is illustrative: Oxazole ring C2, N3, C4, C5, O1. Phenyl ring C1' to C6'. |
Through the combined application of these advanced crystallographic and spectroscopic methodologies, the absolute structure, conformation, and electronic properties of this compound and its derivatives can be determined with high fidelity.
Applications of 5 3 Chloro 5 Methylphenyl Oxazole in Advanced Organic Synthesis
Role as a Privileged Scaffold in Complex Molecule Construction
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a valuable template for the development of new bioactive compounds. mdpi.com The oxazole (B20620) nucleus is considered one such scaffold, as it is present in numerous natural products with complex structures and significant biological activities, many of which have been isolated from marine microorganisms. nih.govlifechemicals.com These natural products have spurred significant research into the synthesis of oxazole-containing derivatives. lifechemicals.com
The 5-aryloxazole structure, in particular, provides a rigid framework that can be strategically functionalized. The phenyl ring of 5-(3-chloro-5-methylphenyl)oxazole can be modified, and the oxazole ring itself can undergo various chemical transformations, allowing for the systematic construction of compound libraries for screening purposes. The development of regioselective functionalization methods, such as successive metalations using TMP-bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl), has enabled the synthesis of highly functionalized 2,4,5-trisubstituted oxazoles. nih.gov These methods allow for the introduction of various electrophiles, including aryl halides, allylic halides, and acid chlorides, providing a pathway to complex molecules. nih.gov
The inherent properties of the oxazole ring and the ability to introduce diverse substituents make compounds like this compound valuable starting points for constructing novel molecules with potential therapeutic applications.
Building Block in Heterocyclic Chemistry
Heterocyclic compounds are of paramount importance in pharmaceutical and agrochemical research. mdpi.com Five-membered heterocycles, including oxazoles, are fundamental structural components in a vast number of these applications. nih.govfrontiersin.org this compound serves as a key building block in the synthesis of more elaborate heterocyclic systems.
One of the most well-known methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. nih.gov This reaction provides a direct route to the oxazole core. Once formed, the 5-aryloxazole can be further elaborated. For instance, the oxazole ring can act as an azadiene in Diels-Alder reactions, enabling the construction of new ring systems. lifechemicals.com
Furthermore, research has demonstrated the regioselective functionalization of the oxazole scaffold itself. nih.gov By employing specific organometallic reagents, it is possible to introduce substituents at the C2 and C4 positions of the oxazole ring, even when a substituent is already present at the C5 position. This control over reactivity is crucial for the rational design and synthesis of target molecules. The ability to selectively modify the oxazole core makes this compound a versatile platform for generating a diverse range of heterocyclic structures.
Use as Ligands in Catalysis
While specific research on the use of this compound as a ligand is not extensively documented in readily available literature, the broader class of oxazole-containing compounds has been explored for this purpose. For example, oxazoline-based ligands are well-known in asymmetric catalysis. The structural rigidity and electronic properties of the oxazole ring can be tuned through substitution, which in turn can modulate the properties of the metal complex. The development of synthetic methods to introduce functional groups onto the oxazole scaffold opens up possibilities for creating novel ligands tailored for specific catalytic transformations.
Intermediate in the Synthesis of Agrochemical Scaffolds and Related Compounds
The structural motifs found in many successful agrochemicals, such as fungicides and herbicides, often contain heterocyclic rings. frontiersin.org The oxazole scaffold is a recognized component in the design of new agrochemical agents. The synthesis of functionalized oxazoles is therefore a key area of research for developing new crop protection products.
The compound this compound serves as a valuable intermediate in this context. The chloro and methyl substituents on the phenyl ring are common features in agrochemical structures, and the oxazole core provides a stable and modifiable platform. General methods for the synthesis of 2,4,5-trisubstituted oxazoles have been developed with the support of agrochemical companies, highlighting the relevance of these scaffolds in the industry. nih.gov These methods allow for the creation of a wide range of derivatives from a common intermediate like this compound, which can then be screened for biological activity.
Table of Reaction Intermediates and Products Below is an interactive table detailing compounds related to the synthesis and application of this compound.
| Compound Name | Molecular Formula | Role/Application |
| This compound | C10H8ClNO | Core scaffold, building block |
| TMPMgCl·LiCl | C9H18ClLiMgN | Reagent for metalation |
| TMPZnCl·LiCl | C9H18Cl2LiNZn | Reagent for metalation |
| Tosylmethylisocyanide (TosMIC) | C9H9NO2S | Reagent for van Leusen synthesis |
| 5-(3-bromo-5-methylphenyl)oxazole | C10H8BrNO | Analog/related compound sigmaaldrich.com |
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | Related oxazole derivative chemicalbook.com |
| 3-Chloro-5-methylphenylboronic acid | C7H8BClO2 | Potential precursor chemicalbook.com |
Future Directions and Emerging Research Avenues for 5 3 Chloro 5 Methylphenyl Oxazole Chemistry
Development of Novel Asymmetric Synthetic Routes for Chiral Derivatives
The introduction of chirality into pharmacologically active molecules is a cornerstone of modern drug discovery, as different enantiomers can exhibit vastly different biological activities and metabolic profiles. The development of asymmetric synthetic routes to produce chiral derivatives of 5-(3-chloro-5-methylphenyl)oxazole represents a significant and promising research frontier. Current research in heterocyclic chemistry is increasingly focused on constructing axially chiral structures, where the chirality arises from restricted rotation around a bond axis rather than a stereocenter. rsc.orgnih.gov
Future efforts will likely concentrate on the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. rsc.org One potential strategy involves a central-to-axial chirality relay, where a stereocenter is first established and then used to direct the formation of a chiral axis during a subsequent reaction step. rsc.org The synthesis of vicinal chloroamines and their subsequent conversion to chiral aziridines using Brønsted acid catalysis is another area of inspiration, showcasing how asymmetric protonation can lead to highly enantioselective outcomes. nih.gov These approaches could be adapted to create chiral oxazole (B20620) precursors, leading to enantiomerically pure final products.
| Potential Asymmetric Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Outcome |
| Catalytic Asymmetric Arylation | Chiral Phosphoric Acid | C-H functionalization/coupling | Enantioselective formation of atropisomeric oxazole derivatives |
| Chiral Ligand-Metal Catalysis | Transition Metal (e.g., Pd, Cu) with Chiral Ligands | Asymmetric cross-coupling | Stereocontrolled synthesis of chiral biaryl oxazole precursors |
| Central-to-Axial Chirality Relay | Chiral Auxiliary or Catalyst | Intramolecular cyclization/arylation | Conversion of point chirality to axial chirality in the final molecule |
This table illustrates potential strategies and outcomes for the asymmetric synthesis of chiral this compound derivatives, based on current trends in asymmetric catalysis.
Exploration of Unconventional Reaction Media and Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.net For the synthesis of this compound and its analogs, moving away from conventional volatile organic solvents is a key objective.
Ionic liquids (ILs) have emerged as promising alternative reaction media. organic-chemistry.orgijpsonline.com Their negligible vapor pressure, high thermal stability, and recyclability make them environmentally benign solvents. organic-chemistry.org Research has demonstrated the successful one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles in ionic liquids like [bmim]Br, achieving high yields and allowing the solvent to be recycled multiple times without significant loss of efficacy. organic-chemistry.orgijpsonline.com Another sustainable approach is the use of electrochemical synthesis, which can obviate the need for toxic chemical oxidants by using electricity to drive reactions. rsc.org This method has been successfully applied to the synthesis of oxazoles from carboxylic acids and isocyanides, employing a phosphine-mediated deoxygenative cycloaddition that avoids transition metals. rsc.org
| Sustainable Approach | Key Feature/Medium | Advantage(s) | Reference Reaction |
| Ionic Liquid Solvents | e.g., [bmim]Br, [bmim][BF4] | Recyclable, non-volatile, thermally stable | One-pot Van Leusen oxazole synthesis organic-chemistry.org |
| Electrochemical Synthesis | Undivided cell, electricity as oxidant | Avoids toxic oxidants and transition metals | Deoxygenative [3+2] cycloaddition rsc.org |
| Catalyst-Free Methods | Visible-light photocatalysis | Mild, room temperature conditions, sustainable energy source | Cyclization of α-bromoketones and benzylamines organic-chemistry.org |
This table compares different green chemistry approaches applicable to the synthesis of oxazole derivatives, highlighting their key advantages.
Integration with Flow Chemistry and Automation Technologies
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. uc.ptresearchgate.net The integration of these technologies with automated systems provides a powerful platform for rapid reaction optimization and on-demand synthesis of molecules like this compound.
Multipurpose mesofluidic flow reactors have been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.orgacs.org These systems can incorporate columns of solid-supported reagents and catalysts, which simplifies purification and allows for multi-step sequences to be performed continuously. durham.ac.uk For instance, a flow synthesis process might involve the initial mixing of reactants, passage through a heated column containing a solid-supported base to facilitate cyclization, and in-line purification to yield the final oxazole product in high purity and yield without traditional workup steps. uc.ptdurham.ac.uk This approach is highly efficient, enabling the production of gram quantities of material and facilitating the rapid creation of small compound libraries for screening purposes. durham.ac.ukacs.org
| Parameter | Batch Synthesis (Typical) | Automated Flow Synthesis | Advantage of Flow Chemistry |
| Reaction Time | Several hours to days | 20-30 minutes residence time durham.ac.uk | Significant reduction in synthesis time |
| Yield | Variable, often moderate | >80-90% durham.ac.uk | Increased efficiency and product output |
| Purity | Requires extensive purification | High purity (>90-98%) directly from reactor durham.ac.uk | Reduced need for downstream processing |
| Scalability | Challenging, safety concerns | Readily scalable by extending run time | Safer and more consistent large-scale production |
This table provides a comparative overview of batch versus automated flow synthesis for oxazole production, based on reported findings.
Advanced Mechanistic Studies Using In-Situ Spectroscopic Methods
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic pathways. The use of in-situ spectroscopic techniques, which monitor reactions as they occur in real-time, provides invaluable mechanistic insights that are often missed by traditional end-point analysis.
For the synthesis of this compound, techniques like Raman spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) could be employed. researchgate.netacs.org Raman spectroscopy has been used to probe the mechanism of action of inhibitors in biosynthetic pathways, demonstrating its utility in complex chemical environments. researchgate.net ATR-FTIR is another powerful tool for tracking the concentration of reactants, intermediates, and products in real-time, allowing for detailed kinetic analysis. acs.org By applying these methods to key cyclization and substitution steps in oxazole synthesis, researchers can identify transient intermediates, determine rate-limiting steps, and understand the precise role of catalysts and reagents. This knowledge can then be used to refine reaction conditions to minimize side products and maximize yield and efficiency.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. jcchems.com These methods allow for the rational design of novel derivatives of this compound with specific, tailored properties before committing resources to their synthesis.
Molecular docking studies can be used to predict how newly designed analogs will bind to specific biological targets, such as protein kinases or receptors. jcchems.comnih.gov This is particularly relevant for designing new therapeutic agents. For example, researchers have used computational tools to design oxazole derivatives as inhibitors of targets like PPARγ for diabetes and PDE4 for inflammatory diseases. jcchems.comnih.gov Furthermore, in silico tools can predict physicochemical properties, drug-likeness, and potential toxicity (ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity). jcchems.com This allows chemists to prioritize the synthesis of compounds with the most promising profiles. By calculating parameters such as electrostatic potential maps and frontier molecular orbitals, computational models can also predict the reactivity of different positions on the oxazole scaffold, guiding the design of subsequent chemical modifications.
| Computational Tool | Application | Predicted Parameter(s) | Goal for Derivative Design |
| Molecular Docking | Target-based drug design | Binding affinity, binding mode, hydrogen bond interactions nih.gov | Enhance potency and selectivity for a biological target |
| ADMET Prediction | In silico pharmacokinetics and toxicology | Solubility, logP, toxicity risk, drug-likeness jcchems.com | Improve drug-like properties and reduce off-target effects |
| Quantum Chemistry | Reactivity and property prediction | Electron density, orbital energies, reaction barriers | Guide synthetic strategy and design for novel material properties |
This table outlines the application of various computational tools in the design of novel this compound derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-(3-chloro-5-methylphenyl)oxazole, and how can regiochemistry be controlled?
Methodological Answer: The synthesis typically involves van Leusen oxazole synthesis or cyclization reactions. For example:
- Van Leusen method : React 3-chloro-5-methylbenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under basic conditions (e.g., K₂CO₃) at 70°C for 3–6 hours. This method ensures regioselective oxazole ring formation .
- Cyclocondensation : Use α-haloketones or nitriles with thioureas/amidines. For example, 3-chloro-5-methylacetophenone derivatives can react with ammonium acetate to form the oxazole core .
Q. Key characterization steps :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and regiochemistry .
- Mass spectrometry (HRMS) for molecular weight validation .
Table 1 : Synthetic Methods Comparison
| Method | Yield (%) | Regioselectivity Control | Key Reference |
|---|---|---|---|
| Van Leusen | 65–75 | High | |
| Cyclocondensation | 50–60 | Moderate |
Q. How is this compound characterized structurally, and what validation techniques are critical?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement (e.g., single-crystal diffraction at 100K) to resolve chlorine/methyl group positions. Compare with Cambridge Structural Database (CSD) entries for oxazole derivatives .
- Vibrational spectroscopy : FT-IR to identify C–O–C stretching (1250–1300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C common for halogenated oxazoles) .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
- Computational docking : AutoDock Vina to predict binding modes with targets like aromatase or bacterial enzymes (e.g., PDB: 3EQM). Validate with molecular dynamics (MD) simulations (100 ns) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) for this compound be resolved?
Methodological Answer:
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, hepatic microsomal assays (human/rat) can reveal CYP450-mediated oxidation of the methyl or chloro groups .
- Solubility optimization : Employ co-solvency (e.g., PEG-400/DMSO) or nanoformulation (liposomes) to address poor bioavailability .
Table 2 : Common Bioactivity Discrepancies and Solutions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Low in vivo efficacy | Prodrug derivatization (e.g., ester) | |
| Off-target effects | Chemoproteomics (pull-down assays) |
Q. What strategies improve the pharmacological profile of this compound derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to enhance metabolic stability. Replace chlorine with fluorine to reduce toxicity .
- ADMET profiling :
- LogP optimization : Aim for 2–3 (via AlogPS 2.1) to balance permeability and solubility.
- hERG inhibition assay : Patch-clamp studies to mitigate cardiac toxicity risks .
Q. How can crystallographic data resolve ambiguities in halogen-bonding interactions for this compound?
Methodological Answer:
- Halogen-bond analysis : Co-crystallize with iodinated perfluorobenzenes (e.g., 1,4-diiodotetrafluorobenzene) and refine using ORTEP-3. Measure bond distances (e.g., I···Noxazole < 3.5 Å) and angles (θ ≈ 180°) .
- Electrostatic potential maps : Compute at the B3LYP/6-311G** level to identify σ-hole regions on chlorine .
Q. What experimental and computational methods validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, vary ATP concentration in kinase assays .
- Mutagenesis : CRISPR-edited enzyme variants (e.g., Tyr→Phe at active site) to confirm binding residues .
- Free-energy perturbation (FEP) : Predict binding affinity changes (ΔΔG) for methyl/chloro substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
